3-bromo-N-(pyridin-4-ylmethyl)benzamide
Description
Significance of Benzamide (B126) Derivatives in Contemporary Chemical Synthesis and Mechanistic Studies
Benzamide and its derivatives are far more than simple amide-containing compounds; they are pivotal players in advanced chemical synthesis and the elucidation of reaction mechanisms. The amide bond itself is a critical functional group in chemistry and biology. nih.gov Numerous synthetic methods have been developed for the formation of the amide bond, a reaction frequently employed in organic chemistry. nih.gov
In mechanistic studies, benzamides serve as important substrates for understanding fundamental chemical transformations. For instance, the hydrolysis of benzamides in strong acids has been a subject of extensive kinetic investigation to delineate reaction pathways, such as determining whether a mechanism involves different numbers of water molecules or the role of counter-ions like bisulfate. cdnsciencepub.comresearchgate.net The cyclization of N-propargyl benzamide is another example, used as a benchmark reaction to probe the subtleties of gold catalysis, revealing solvent-dependent changes in the rate-limiting step. acs.org Furthermore, the benzamide chromophore is a valuable tool in stereochemical studies using circular dichroism, as its well-defined geometry allows for reliable configurational assignments. researchgate.net
Relevance of Pyridine (B92270) Moieties as Heterocyclic Building Blocks in Advanced Chemical Design
Pyridine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in chemical design, prized for its unique electronic properties and versatile reactivity. rsc.orgnih.gov It is structurally similar to benzene (B151609) and serves as a precursor for a multitude of pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The pyridine nucleus is a common feature in numerous FDA-approved drugs and natural products, including alkaloids and vitamins. rsc.orgnih.gov
As a building block, the pyridine moiety is incorporated into molecules for applications ranging from catalysis and molecular recognition to the synthesis of complex natural products. sigmaaldrich.com Halogenated pyridines, in particular, are attractive starting points for various cross-coupling reactions, enabling the construction of diverse molecular libraries. sigmaaldrich.com The basicity and hydrogen-bonding capability of the pyridine nitrogen make it a key component in designing molecules with specific biological targets and improved physicochemical properties, such as water solubility. researchgate.netnih.gov The development of novel synthetic methods to create functionalized pyridines remains an active area of research, driven by the scaffold's immense utility. nih.govwhiterose.ac.uk
Overview of Research Trajectories for Complex Benzamide-Pyridine Conjugates
Research into molecules that conjugate benzamide and pyridine scaffolds is diverse and expanding, largely driven by the search for new therapeutic agents and functional materials. mdpi.comresearchgate.net Scientists design and synthesize novel series of such conjugates to explore their biological activities. mdpi.com For instance, benzamides substituted with pyridine-linked oxadiazoles have been designed and investigated for their potential pesticidal properties. mdpi.com
A key trend in this area is the use of bioisosterism, where parts of a known active molecule are replaced with structurally similar groups to modulate activity or properties. mdpi.com The pyridine ring is often used as a bioisostere for other aromatic or heterocyclic systems. nih.gov Furthermore, the development of efficient and green synthetic methodologies is a major focus, enabling the creation of libraries of these complex conjugates for high-throughput screening. mdpi.comacs.org The conjugation of drugs to cell-penetrating peptides (CPPs), often involving stable amide bond formation, represents another frontier, aiming to improve the delivery and efficacy of therapeutic agents. mdpi.com The continued exploration of these hybrid architectures promises to yield novel compounds with tailored functions for a wide range of scientific applications.
Compound Data
| Property | Value |
| Chemical Name | 3-bromo-N-(pyridin-4-ylmethyl)benzamide |
| Molecular Formula | C13H11BrN2O |
| Molecular Weight | 291.15 g/mol |
| CAS Number | 331864-54-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWVVUZYQWJWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Pyridin 4 Ylmethyl Benzamide and Its Analogues
Classical Approaches to Amide Bond Formation in 3-bromo-N-(pyridin-4-ylmethyl)benzamide Synthesis
The creation of the amide bond in this compound is a cornerstone of its synthesis, typically involving the reaction between a carboxylic acid and an amine. researchgate.net This process, however, is not spontaneous and requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. researchgate.net The two most prevalent and well-established strategies for this activation are the use of coupling reagents and the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride.
The direct coupling of 3-bromobenzoic acid with 4-(aminomethyl)pyridine is a highly efficient method for synthesizing the target compound. This approach relies on in-situ activation of the carboxylic acid, which then readily reacts with the amine.
Carbodiimides are among the most common reagents for promoting amide bond formation. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine of 4-(aminomethyl)pyridine to form the desired amide.
To enhance the efficiency of the coupling and minimize side reactions, activating agents or additives are often included. Agents like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) can react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to racemization, leading to a cleaner reaction and higher yields. researchgate.net The choice of coupling reagent and additive can be critical, as phosphonium-based reagents (like PyBOP) are known to provide clean reactions, while uronium-based reagents (like HBTU or HATU) are highly efficient but must be used under controlled conditions to avoid side reactions. sigmaaldrich.com
A typical procedure involves dissolving 3-bromobenzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), followed by the addition of the coupling reagent (e.g., HATU) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). After a brief activation period, 4-(aminomethyl)pyridine is introduced to the mixture.
Table 1: Example of Carbodiimide-based Synthesis of this compound
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Temperature | Yield |
|---|
Note: This table represents a generalized procedure based on standard coupling methodologies.
An alternative and highly effective method for activating the carboxylic acid is to convert it into an acid chloride. This is typically achieved by reacting 3-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting 3-bromobenzoyl chloride is a highly reactive electrophile.
This acid chloride can then be reacted directly with 4-(aminomethyl)pyridine in a Schotten-Baumann-type reaction. The reaction is usually carried out in a two-phase system or in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct generated during the reaction. This method is often high-yielding and proceeds rapidly. A general procedure involves dissolving the amine in a solvent like dichloromethane and then adding the acid chloride, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, before allowing it to warm to room temperature. google.com
Table 2: Synthesis via the Acid Chloride Route
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |
|---|
Note: This table illustrates a common procedure for amide synthesis using an acid chloride intermediate.
Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, and catalyst system can have a significant impact on the reaction outcome.
The selection of a solvent is crucial for ensuring that all reactants remain in solution and for influencing the reaction rate. For coupling reactions, polar aprotic solvents like DMF and DCM are commonly used. DMF can solvate the ionic intermediates formed during the reaction, while DCM is effective for its inertness and ease of removal post-reaction.
Temperature control is also vital. While many amide coupling reactions proceed efficiently at room temperature, some may require heating to overcome activation barriers, particularly with sterically hindered substrates. researchgate.net Conversely, initiating reactions at lower temperatures (e.g., 0°C) is a common strategy to manage exothermic reactions, especially when using highly reactive intermediates like acid chlorides, thereby preventing the formation of byproducts. google.com
In the context of acid chloride-based synthesis, the base (e.g., pyridine or triethylamine) can be considered a catalyst as it facilitates the reaction by neutralizing the generated acid. The amount of base used is typically stoichiometric or in slight excess.
For coupling-reagent-based methods, additives like HOBt or DMAP (4-dimethylaminopyridine) can be considered catalysts in a broader sense. DMAP, for instance, is a highly effective acylation catalyst. Optimization studies involve screening different catalysts to identify the most effective one for a specific substrate pair. The catalyst loading is also a key parameter to optimize; using the minimum amount of catalyst necessary to achieve a high conversion rate is desirable to minimize costs and simplify purification. Studies on related amide formations have shown that catalyst loading can sometimes be reduced significantly without compromising the yield. researchgate.net
Optimizing Reaction Conditions for Yield and Selectivity
Advanced Synthetic Strategies for this compound
Following the initial synthesis of the this compound backbone, typically via the acylation of 4-(aminomethyl)pyridine with 3-bromobenzoyl chloride, the bromine atom on the benzamide (B126) ring offers a prime site for further molecular elaboration through palladium-catalyzed cross-coupling reactions. This post-amidation strategy allows for the creation of a diverse library of analogues from a single common intermediate.
The Heck reaction, for instance, involves the palladium-catalyzed coupling of the aryl bromide with an olefin. mdpi.com This would introduce a vinyl group at the 3-position of the benzamide ring. Similarly, the Suzuki-Miyaura coupling reaction is a highly efficient method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, such as an aryl boronic acid. nih.govresearchgate.net This approach is widely used to generate biaryl structures. Other notable cross-coupling reactions applicable to this substrate include the Sonogashira coupling with terminal alkynes to introduce alkynyl moieties and the Stille coupling with organostannanes.
These reactions are typically performed using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or a pre-catalyst complex, in the presence of a suitable ligand and a base. mdpi.commdpi.com The choice of ligand is critical and often dictates the efficiency and scope of the reaction.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Bromine Functionalization
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | New Bond Formed |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂, SPhos | C-C (sp²-sp²) or C-C (sp²-sp³) |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²-sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp²-sp) |
| Stille | Organostannane | Pd(PPh₃)₄ | C-C (sp²-sp²) |
| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, BINAP | C-N |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. ajrconline.org Compared to conventional heating methods, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. rasayanjournal.co.in This is due to the efficient and rapid heating of the reaction mixture through dielectric loss.
For the synthesis of this compound, microwave energy can be applied to the direct amidation reaction between 3-bromobenzoic acid and 4-(aminomethyl)pyridine. nih.govnih.gov This approach, often performed under solvent-free conditions or in a minimal amount of a high-boiling polar solvent, represents a green chemistry alternative to traditional methods. nih.gov The rapid heating leads to a significant increase in reaction kinetics, allowing for the swift formation of the amide bond.
Table 2: Comparison of Conventional vs. Microwave-Assisted Amidation (Illustrative)
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Reaction Time | Several hours (e.g., 2-24 h) | Minutes (e.g., 5-30 min) rasayanjournal.co.in |
| Temperature | Dependent on solvent boiling point | Precisely controlled, can exceed solvent boiling point in sealed vessels |
| Yield | Moderate to good | Often higher due to reduced side reactions and decomposition |
| Energy Efficiency | Low (heats vessel and surroundings) | High (heats solvent/reagents directly) |
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in one step. This approach minimizes waste, reduces the need for purification of intermediates, and saves time and resources.
While a specific MCR for this compound is not prominently documented, synthetic strategies can be designed based on established principles. For example, a one-pot procedure could involve the palladium-catalyzed carbonylative cross-coupling of an aryl halide (like 1,3-dibromobenzene) with carbon monoxide and an amine (4-(aminomethyl)pyridine). nih.govresearchgate.net Such methods generate the amide bond in situ from readily available starting materials. Another conceptual approach involves the annulation of aromatic alkynes with benzamides, which have been shown to act as a nitrogen source in the construction of pyridine rings in a one-pot fashion, demonstrating the creative ways benzamide and pyridine moieties can be incorporated. mdpi.com These advanced strategies highlight the potential for innovative and efficient syntheses of the target compound and its analogues.
Purification and Isolation Techniques for Research-Grade this compound
Achieving high purity is critical for the characterization and subsequent use of synthesized compounds in research settings. For this compound, a combination of chromatographic and crystallization techniques is typically employed.
Column Chromatography: This is the most common method for the initial purification of the crude product after synthesis. The technique involves separating the components of a mixture based on their differential adsorption to a stationary phase. For a compound like this compound, silica gel is the standard stationary phase. The crude material is loaded onto the top of the column, and a solvent system (mobile phase) is passed through it. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is used to elute the compounds. The desired product is collected in fractions, which are analyzed for purity.
High-Performance Liquid Chromatography (HPLC): For obtaining analytical- or research-grade purity, reversed-phase HPLC (RP-HPLC) is the preferred method. rsc.orgnih.gov In this technique, the stationary phase is non-polar (e.g., silica modified with C18 or C8 alkyl chains), and the mobile phase is polar. hplc.eu The sample is dissolved in a suitable solvent and injected into the HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) is commonly used to elute the compounds. sielc.comprotocols.io The high resolution of HPLC allows for the separation of the target compound from closely related impurities. rsc.org
Table 3: Typical Parameters for Chromatographic Purification
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Adsorption; polar compounds adhere more strongly |
| Reversed-Phase HPLC | C18- or C8-silica | Water/Acetonitrile (B52724) gradient (+ acid modifier) | Partitioning; non-polar compounds have longer retention |
Crystallization is a powerful technique for achieving very high purity of solid compounds. The process relies on the principle that the desired compound will preferentially form a well-ordered crystal lattice from a saturated solution upon cooling or solvent composition change, while impurities remain in the solution (mother liquor).
A common method is recrystallization from a single solvent, where the crude solid is dissolved in a minimum amount of a hot solvent in which it has high solubility, and then the solution is allowed to cool slowly to induce crystallization. mdpi.com Another effective technique is solvent/anti-solvent crystallization. In this method, the compound is dissolved in a "good" solvent, and a "poor" solvent (an anti-solvent in which the compound is insoluble) is slowly added until the solution becomes turbid, indicating the onset of precipitation. Gentle heating to redissolve the solid followed by slow cooling can yield high-quality crystals. Common solvent systems for amides include mixtures like diethyl ether-methanol or ethyl acetate-hexane. pitt.edu
Table 4: Common Solvent Systems for Crystallization of Benzamide Derivatives
| Method | Solvent(s) | Description |
| Single Solvent | Ethanol, Ethyl Acetate, Acetone | Compound is dissolved in hot solvent and crystallized upon cooling. |
| Solvent/Anti-Solvent | Ethyl Acetate / n-Hexane | Compound is dissolved in ethyl acetate; hexane is added to induce crystallization. rochester.edu |
| Solvent/Anti-Solvent | Diethyl Ether / Methanol | Often used for polar compounds and those capable of hydrogen bonding, like amides. pitt.edu |
| Vapor Diffusion | Chloroform / Hexane | A solution of the compound in a volatile solvent (e.g., chloroform) is placed in a sealed chamber containing a large reservoir of an anti-solvent (e.g., hexane). Slow diffusion of the anti-solvent vapor into the solution induces crystallization. |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo N Pyridin 4 Ylmethyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. The analysis of one-dimensional and two-dimensional NMR spectra provides unambiguous evidence for the connectivity and spatial relationships of the atoms within 3-bromo-N-(pyridin-4-ylmethyl)benzamide.
The ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment, revealing the chemical environment and count of each unique proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-bromobenzamide and the pyridine (B92270) rings, as well as the methylene (B1212753) bridge and the amide proton. The protons on the pyridine ring adjacent to the nitrogen (H-2'/H-6') are typically deshielded and appear at the lowest field. The protons on the brominated benzene (B151609) ring exhibit characteristic splitting patterns based on their substitution. The methylene protons (CH₂) typically appear as a doublet due to coupling with the amide N-H proton, which itself would be a triplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by identifying all unique carbon environments. The carbonyl carbon (C=O) of the amide is characteristically found at a low field (~165-170 ppm). The carbon atom attached to the bromine (C-3) is also distinctly shifted. The carbons of the pyridine ring can be differentiated based on their position relative to the nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values and substituent effects.
| ¹H NMR | ¹³C NMR | |||
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| NH | 8.5 - 9.5 | t | C=O | ~166.0 |
| H-2', H-6' | ~8.55 | d | C-2', C-6' | ~150.0 |
| H-2 | ~7.95 | t | C-4' | ~148.0 |
| H-6 | ~7.70 | d | C-1 | ~136.5 |
| H-4 | ~7.65 | d | C-5 | ~133.0 |
| H-5 | ~7.35 | t | C-6 | ~130.0 |
| H-3', H-5' | ~7.30 | d | C-2 | ~129.5 |
| CH₂ | ~4.60 | d | C-4 | ~126.0 |
| C-3 | ~122.5 | |||
| C-3', C-5' | ~122.0 | |||
| CH₂ | ~43.0 |
While 1D NMR suggests a structure, 2D NMR techniques provide definitive proof of atomic connectivity.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between H-4, H-5, and H-6 on the benzamide (B126) ring, and between H-2'/H-3' and H-5'/H-6' on the pyridine ring, establishing the spin systems within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals for the CH₂ group and the aromatic rings to their corresponding carbon signals listed in Table 1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the methylene (CH₂) protons and the H-3'/H-5' protons of the pyridine ring, confirming their spatial closeness.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and formula of a compound and offers insight into its structure through analysis of its fragmentation patterns.
HRMS is used to determine the precise mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₃H₁₁BrN₂O. The presence of bromine would be confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for all bromine-containing fragments.
Table 2: Predicted HRMS Data
| Ion | Molecular Formula | Calculated m/z |
| [M(⁷⁹Br)+H]⁺ | C₁₃H₁₂⁷⁹BrN₂O | 291.0182 |
| [M(⁸¹Br)+H]⁺ | C₁₃H₁₂⁸¹BrN₂O | 293.0162 |
Under ionization conditions, such as in an Electron Ionization (EI) or Electrospray Ionization (ESI) source, the molecule undergoes predictable fragmentation. The primary cleavage is expected at the amide bond, which is the most labile site.
Key fragmentation pathways include:
Alpha-cleavage at the amide C-N bond, yielding the 3-bromobenzoyl cation (m/z 183/185) and the pyridin-4-ylmethyl radical. The 3-bromobenzoyl cation is a major, stable fragment.
Cleavage on the other side of the nitrogen atom, leading to the formation of the pyridin-4-ylmethyl cation (m/z 92) and a neutral radical.
Loss of the bromine atom from the parent ion or major fragments.
The fragment at m/z 92 can further rearrange to a stable tropylium-like ion.
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amide and aromatic functionalities.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| ~1650 | C=O Stretch (Amide I) | Amide |
| ~1590, ~1475 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend (Amide II) | Amide |
| ~1250 | C-N Stretch | Amide |
| ~750 | C-H Out-of-plane Bend | Substituted Benzene |
| 600-500 | C-Br Stretch | Aryl Halide |
Infrared (IR) Spectroscopy
No specific IR spectroscopic data for this compound could be found in the searched resources.
Raman Spectroscopy
No specific Raman spectroscopic data for this compound could be found in the searched resources.
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction Analysis
No single-crystal X-ray diffraction data for this compound is publicly available. Therefore, a table of crystallographic data cannot be provided.
Intermolecular Interactions and Crystal Packing Motifs
Without crystal structure data, the intermolecular interactions and crystal packing motifs for this compound cannot be described.
Computational Chemistry and Theoretical Investigations of 3 Bromo N Pyridin 4 Ylmethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in determining the electronic structure and preferred three-dimensional arrangement of atoms in 3-bromo-N-(pyridin-4-ylmethyl)benzamide. These calculations offer a static, time-independent view of the molecule's properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. DFT studies, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry of this compound. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure. For instance, DFT can elucidate the planarity of the benzamide (B126) and pyridine (B92270) rings and the relative orientation of these two major fragments.
Illustrative Data Table: Calculated Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | ~1.90 Å |
| C=O | ~1.23 Å | |
| N-H | ~1.01 Å | |
| C-N (amide) | ~1.35 Å | |
| Bond Angle | C-C-Br | ~119° |
| O=C-N | ~122° | |
| C-N-C | ~121° | |
| Dihedral Angle | (Br)C-C-C-N(H) | Variable (Conformational) |
Note: The values in this table are illustrative and based on general values for similar functional groups, as specific literature for this compound is unavailable.
The flexibility of the methylene (B1212753) bridge (-CH2-) connecting the pyridine and benzamide moieties allows for multiple spatial orientations, or conformations. Conformational analysis is performed to identify the most stable arrangements, which correspond to energy minima on the potential energy surface. By systematically rotating the key dihedral angles, such as the one around the C-N amide bond and the N-CH2 bond, a potential energy scan can be generated. The results typically reveal one or more low-energy conformers that are likely to be populated at room temperature. These stable conformations are critical for understanding how the molecule might interact with biological targets.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govuq.edu.au MD simulations model the atomic motions of this compound in a simulated environment (e.g., in a solvent like water) by solving Newton's equations of motion. This allows for a thorough exploration of the conformational landscape, revealing not only the stable energy minima but also the pathways and energy barriers for transitions between different conformations. MD simulations can provide insights into the flexibility of the molecule, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. nih.govnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich bromobenzamide ring, while the LUMO may be distributed over the pyridine ring and the carbonyl group.
Illustrative Data Table: FMO Analysis of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.0 eV |
Note: These energy values are illustrative and based on typical values for similar aromatic amides.
The Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It is plotted on the molecule's electron density surface. Different colors are used to indicate regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, highlighting these as sites for potential hydrogen bonding or coordination. researchgate.netresearchgate.net The area around the amide hydrogen would exhibit a positive potential.
An in-depth analysis of the chemical reactivity and derivatization pathways for the compound this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. The molecule's structure incorporates three key functional regions that dictate its reactivity: the bromine atom on the benzamide ring, the central amide linkage, and the nitrogen atom within the pyridine ring. Each of these sites offers distinct opportunities for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Advanced Analytical Methodologies for 3 Bromo N Pyridin 4 Ylmethyl Benzamide in Research Settings
Chromatographic Quantification in Research Samples
Chromatography is the cornerstone for the separation and quantification of 3-bromo-N-(pyridin-4-ylmethyl)benzamide in complex mixtures. High-Performance Liquid Chromatography (HPLC) is the predominant technique, though Gas Chromatography-Mass Spectrometry (GC-MS) can be applied following appropriate sample derivatization.
Developing a robust HPLC method is essential for accurate quantification. A reverse-phase (RP-HPLC) approach is typically the most suitable for a compound with the polarity and molecular weight of this compound. The development process involves a systematic optimization of chromatographic parameters to achieve adequate separation, peak shape, and sensitivity.
The process begins with selecting an appropriate stationary phase, most commonly a C18 column, which provides effective hydrophobic retention for the benzamide (B126) structure. sielc.comneliti.com The mobile phase composition is then optimized. A typical mobile phase consists of an aqueous component (often with a buffer like phosphate (B84403) or acetate (B1210297) to control pH and ensure consistent ionization of the pyridine (B92270) moiety) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.comneliti.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure the timely elution of the main compound while also separating it from earlier and later eluting impurities. ptfarm.pl
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. nih.gov Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). ptfarm.pl
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Specification | Rationale & Cited Evidence |
| Instrument | HPLC System with UV or Photodiode Array (PDA) Detector | Standard for pharmaceutical analysis. PDA allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A workhorse column for reverse-phase chromatography, providing good resolution for aromatic compounds. ptfarm.pl |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the pyridine nitrogen, leading to better peak shape. sielc.com |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. sielc.com |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B | A representative gradient to separate nonpolar impurities and elute the main analyte with a sharp peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~254 nm | A common wavelength for detecting aromatic and conjugated systems like the benzamide structure. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
Direct analysis of this compound by GC-MS is challenging due to its relatively high molecular weight, polarity, and low volatility. The amide and pyridine functional groups can lead to poor peak shape and thermal degradation in the hot GC inlet. Therefore, chemical derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form.
A common derivatization strategy for compounds with active hydrogens (like the N-H of the amide) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis.
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interactions with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them in a reproducible pattern. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification. The total ion chromatogram (TIC) can be used for quantification, or specific fragment ions can be monitored using selected ion monitoring (SIM) for enhanced sensitivity. While direct GC-MS data for this specific compound is not widely published, the principles of analyzing related structures are well-established. researchgate.netnih.gov
Electrochemical Detection and Sensing Strategies
While less common than chromatography, electrochemical methods offer a potential avenue for the rapid and sensitive detection of this compound. The compound possesses electroactive moieties—specifically the pyridine ring and potentially the benzamide group—that can be oxidized or reduced at an electrode surface.
Development of an electrochemical sensor would typically begin with a fundamental study of the compound's redox behavior using cyclic voltammetry (CV). By applying a sweeping potential to a working electrode (such as glassy carbon, gold, or boron-doped diamond) immersed in a solution of the analyte, one can determine the potentials at which oxidation or reduction occurs.
Based on the CV results, a more sensitive quantitative method like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) could be developed. The peak current generated in these techniques is proportional to the concentration of the analyte. For enhanced selectivity and sensitivity, chemically modified electrodes (CMEs) could be employed. An electrode surface could be modified with polymers, nanoparticles, or specific recognition elements that have an affinity for the target molecule, thereby pre-concentrating it at the sensor surface and lowering the detection limit. While specific applications for this compound are not documented, the approaches for similar nitrogen-containing heterocyclic compounds are prevalent in analytical literature.
Trace Analysis and Impurity Profiling in Synthetic Batches
Controlling impurities in any synthetic chemical is critical for research integrity. The synthesis of this compound, typically involving the amidation of 3-bromobenzoyl chloride with 4-(aminomethyl)pyridine, can generate several process-related impurities. Trace analysis and impurity profiling are therefore essential quality control steps.
HPLC, particularly when coupled with mass spectrometry (LC-MS), is the most powerful tool for this task. It allows for the separation, identification, and quantification of impurities, even at trace levels. ptfarm.pl Potential impurities can arise from various sources:
Starting Materials: Unreacted 3-bromobenzoic acid, 3-bromobenzoyl chloride, or 4-(aminomethyl)pyridine.
Side Reactions: The formation of di-substituted products or impurities from the bromination step of the starting material, such as isomers or di-brominated species. nih.gov
Degradation Products: Hydrolysis of the central amide bond, leading to the formation of 3-bromobenzoic acid and 4-(aminomethyl)pyridine, especially under non-neutral pH conditions. ptfarm.pl
A well-developed HPLC method, like the one described in section 7.1.1, should be able to separate the main peak of this compound from these potential impurities. The use of a PDA detector can help in preliminary identification by comparing UV spectra, while LC-MS provides definitive structural information from the mass-to-charge ratio and fragmentation patterns of the impurities.
Table 2: Potential Process-Related Impurities and Degradants
| Compound Name | Structure | Likely Origin |
| 3-Bromobenzoic acid | Unreacted starting material or hydrolysis product. | |
| 4-(Aminomethyl)pyridine | Unreacted starting material or hydrolysis product. | |
| N,N'-bis(pyridin-4-ylmethyl)phthalamide | Reaction of two equivalents of the amine with a phthalic acid impurity. | |
| 3,5-Dibromo-N-(pyridin-4-ylmethyl)benzamide | Presence of di-brominated starting material. nih.gov |
Green Chemistry Principles in the Synthesis and Transformation of 3 Bromo N Pyridin 4 Ylmethyl Benzamide
Atom Economy and Waste Minimization Strategies
The concept of atom economy is a cornerstone of green chemistry, prioritizing synthetic routes that maximize the incorporation of all starting materials into the final product. The conventional synthesis of 3-bromo-N-(pyridin-4-ylmethyl)benzamide typically involves the coupling of 3-bromobenzoic acid and (pyridin-4-yl)methanamine. This is often achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step generates stoichiometric byproducts (HCl, SO₂, CO, CO₂) that are not incorporated into the final product, thus lowering the atom economy.
A greener alternative is the direct catalytic amidation of 3-bromobenzoic acid with (pyridin-4-yl)methanamine. nih.govmdpi.com This approach, which ideally produces only water as a byproduct, significantly improves atom economy. Various catalytic systems, including those based on boronic acids, have been developed for direct amidation, although they may require azeotropic removal of water. ucl.ac.uk
Another strategy for waste minimization is the reduction of solvent use and the avoidance of hazardous reagents. Traditional methods often involve chlorinated solvents for the reaction and extensive aqueous workups, generating significant volumes of organic and aqueous waste. ucl.ac.uk The adoption of solvent-free reaction conditions or the use of recyclable, non-toxic solvents can drastically reduce the environmental impact. researchgate.netnih.govresearchgate.net
Table 1: Comparison of Atom Economy for a Traditional vs. a Green Synthesis of this compound
| Reaction Step | Traditional Method (Acyl Chloride Route) | Green Method (Direct Catalytic Amidation) |
| Reactants | 3-bromobenzoic acid, thionyl chloride, (pyridin-4-yl)methanamine | 3-bromobenzoic acid, (pyridin-4-yl)methanamine |
| Byproducts | Sulfur dioxide, hydrogen chloride | Water |
| Theoretical Atom Economy | Lower | Higher (approaching 100%) |
This table provides a conceptual comparison. Actual atom economy would depend on the specific reagents and yields.
Use of Environmentally Benign Solvents and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many common organic solvents are volatile, toxic, and difficult to recycle. researchgate.net Research into greener alternatives for amide bond formation is highly relevant to the synthesis of this compound.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the direct amidation in water can be challenging due to the poor solubility of the reactants and the reversibility of the reaction, specialized catalytic systems are being developed to overcome these hurdles. For instance, integrated chemo- and biocatalytic approaches have demonstrated the synthesis of amides in aqueous buffers. nih.gov Iron-mediated synthesis of N-aryl amides has also been successfully performed in water. rsc.org
Solvent-free reactions represent an even more sustainable approach. Mechanochemical methods, for example, can be employed to carry out the amidation reaction in the absence of any bulk solvent, as discussed in section 8.5. researchgate.netnih.gov
Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents for chemical synthesis. scispace.com scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. Amide synthesis has been successfully demonstrated in scCO₂, where the reaction of amines with in situ generated ketenes provides the desired amides with ethylene (B1197577) or isobutylene (B52900) as the only byproducts. mit.edunih.gov This method offers a potentially clean route for the synthesis of compounds like this compound, with easy product separation achieved by simply depressurizing the system to release the CO₂. scispace.com
Development of Catalytic and Biocatalytic Pathways
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while reducing waste. The shift from stoichiometric reagents to catalytic alternatives is paramount for the sustainable synthesis of this compound.
Numerous catalytic systems have been developed for direct amidation reactions. These include catalysts based on:
Titanium: Titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with amines. rsc.org
Nickel: Anhydrous nickel(II) chloride (NiCl₂) can catalyze the direct amidation of phenylacetic acids and benzylamines in non-polar solvents like toluene. nih.gov
Zirconium: Zirconium-based catalysts, such as ZrCl₄, have also been employed for the direct coupling of carboxylic acids and amines. rsc.org
Biocatalysis offers a particularly attractive green approach, utilizing enzymes to perform chemical transformations with high specificity under mild conditions. nih.gov For amide bond formation, lipases and amide bond synthetases are of significant interest. acs.orgresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the direct amidation of carboxylic acids and amines in greener solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov The application of such a biocatalytic system to the synthesis of this compound could offer a highly sustainable and efficient manufacturing process.
Table 2: Potential Catalytic and Biocatalytic Routes for the Synthesis of this compound
| Catalyst Type | Example Catalyst | Potential Advantages | Reference for General Method |
| Homogeneous Catalyst | TiF₄ | High yields for aromatic acids and amines | rsc.org |
| Homogeneous Catalyst | NiCl₂ | Recyclable catalyst system | nih.gov |
| Biocatalyst | Candida antarctica lipase B (CALB) | Mild reaction conditions, high selectivity, use of green solvents | nih.gov |
| Biocatalyst | Amide Bond Synthetase (e.g., McbA) | Aqueous reaction medium, high atom economy | researchgate.net |
This table illustrates potential applications of known catalytic methods to the target synthesis.
Energy Efficiency in Reaction Design
Improving energy efficiency is another key principle of green chemistry. This can be achieved by designing reactions that proceed at ambient temperature and pressure, thereby reducing the energy required for heating or cooling.
Many of the catalytic and biocatalytic methods discussed above operate under milder conditions than traditional high-temperature thermal amidations. sciencedaily.com For instance, enzymatic reactions typically occur at or near room temperature. nih.gov The development of highly active catalysts can also reduce the required reaction temperature and time.
Furthermore, alternative energy sources can enhance energy efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for amide synthesis, from hours to minutes. researchgate.net Electrochemical methods, which use electrical energy to drive chemical reactions, can also be more energy-efficient than thermal processes and can often be conducted at room temperature. acs.orgrsc.org
Alternative Activation Methods (e.g., Mechanochemistry, Photochemistry)
Alternative activation methods provide novel ways to drive chemical reactions, often with improved energy efficiency and reduced solvent use.
Mechanochemistry , which involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, is a powerful tool for solvent-free synthesis. nih.gov The direct amidation of carboxylic acids and amines has been achieved using mechanochemical methods, often with the aid of coupling reagents or catalysts. nih.govacs.org This approach is highly applicable to the synthesis of this compound, potentially eliminating the need for bulk solvents and simplifying product isolation. researchgate.netnih.gov
Photochemistry , the use of light to initiate chemical reactions, offers another green alternative. Visible-light-mediated amide synthesis has gained significant attention as a sustainable method. nih.gov These reactions can often be performed under mild conditions and provide access to amides from various starting materials. acs.orgresearchgate.net For example, photoredox catalysis can be used for the synthesis of amides from tertiary amines and carboxylic acids via C-N bond cleavage. acs.org While not a direct synthesis of the target compound from its primary precursors, photochemical methods represent a growing area of research that could lead to novel, energy-efficient synthetic routes. rsc.org
Future Research Trajectories for 3 Bromo N Pyridin 4 Ylmethyl Benzamide
Exploration of Uncharted Chemical Reactivity
The chemical scaffold of 3-bromo-N-(pyridin-4-ylmethyl)benzamide presents several avenues for exploring novel chemical transformations. The bromine atom on the benzoyl moiety is a versatile handle for a variety of cross-coupling reactions. Future research could focus on leveraging this bromine for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions to synthesize a library of derivatives with diverse substituents. Investigating the reactivity of the pyridine (B92270) nitrogen, such as through N-oxidation or quaternization, could also lead to new compounds with altered electronic and steric properties. Furthermore, exploring the reactivity of the amide bond itself, for instance through reduction or hydrolysis under specific conditions, could yield further derivatives. A systematic study of these reactions would not only expand the chemical space around this scaffold but could also uncover novel reactivity patterns influenced by the interplay of the different functional groups.
The electrochemical reduction of brominated amides has been shown to proceed via a two-electron carbon-bromine bond cleavage to form a carbanion. rsc.org This intermediate can then undergo various reactions, including self-protonation or elimination. In the context of this compound, future electrochemical studies could explore the intramolecular or intermolecular reactivity of the generated carbanion, potentially leading to novel cyclization or functionalization pathways.
Design and Synthesis of Conformationally Restricted Analogues
The flexibility of the methylene (B1212753) linker between the pyridine and amide groups in this compound allows for a wide range of conformations. The design and synthesis of conformationally restricted analogues could provide valuable insights into its structure-activity relationships for any potential biological targets. acs.orgnih.govnih.gov Future research could involve incorporating the methylene linker into a cyclic system, such as a piperidine or azetidine ring, to lock the relative orientation of the pyridine and benzamide (B126) moieties. Another approach could be the introduction of bulky substituents adjacent to the amide bond to hinder free rotation. Computational modeling would be a valuable tool in designing these analogues by predicting their preferred conformations and energy landscapes. The synthesis of such rigidified structures would likely require multi-step synthetic routes, offering opportunities for the development of novel synthetic methodologies.
Studies on other benzamide-based structures have demonstrated that conformational restriction can lead to enhanced biological activity. kent.ac.uk For instance, the development of bifacial benzamide-based foldamers has shown that controlling the accessible conformational space can lead to structures that mimic protein secondary structures. kent.ac.ukscispace.com
Application in Supramolecular Chemistry and Materials Science (Non-Biological Applications)
The pyridine and amide functionalities of this compound make it an attractive building block for supramolecular assemblies and functional materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the amide group can participate in hydrogen bonding networks. acs.orgnih.govwikipedia.org Future research could explore the self-assembly of this molecule into higher-order structures, such as gels, liquid crystals, or porous frameworks.
The coordination chemistry of pyridine-type ligands is rich and has been extensively used to incorporate metal ions into functional materials. acs.orgnih.gov The pyridinylmethylamine moiety in the target compound could be used to create metal-organic frameworks (MOFs) or coordination polymers. The bromine atom could be further functionalized post-synthesis of these materials to tune their properties. Such materials could have applications in gas storage, catalysis, or as sensors. The benzannulation of pyridine ligands has been shown to impact the electronic properties of the resulting metal complexes, suggesting that the electronic nature of the benzamide portion of the molecule could influence the properties of any resulting coordination materials. cdnsciencepub.com
Development of Advanced Spectroscopic Probes Incorporating the Scaffold
The structural features of this compound suggest its potential as a scaffold for the development of advanced spectroscopic probes. The bromophenyl group can be modified to introduce fluorophores or other signaling moieties. The pyridine ring can act as a recognition site for specific analytes, including metal ions or biologically relevant molecules.
Future research could focus on synthesizing derivatives of this compound that exhibit changes in their fluorescence or absorbance properties upon binding to a target analyte. For example, photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) mechanisms could be engineered into the molecular design. The pyridylmethylamine scaffold has been used in the construction of fluorescent and redox chemosensors for transition and post-transition metal ions. researchgate.net Similarly, various aromatic scaffolds are being explored for the development of probes for reactive oxygen species like peroxynitrite. nih.gov By analogy, derivatives of this compound could be designed for similar applications.
Integrated Computational-Experimental Approaches for Deeper Understanding
A synergistic approach combining computational modeling and experimental studies would be invaluable for gaining a deeper understanding of the properties and potential applications of this compound and its derivatives. acs.orgnih.govnih.govmdpi.comresearchgate.net Density functional theory (DFT) calculations could be employed to predict molecular geometries, electronic properties, and spectroscopic characteristics. Molecular dynamics (MD) simulations could provide insights into the conformational dynamics and interactions with other molecules or in different solvent environments.
These computational predictions can then guide synthetic efforts and the design of experiments. For example, computational screening of a virtual library of derivatives could identify promising candidates for synthesis and testing. nih.gov Experimental validation of the computational findings would, in turn, refine the theoretical models, leading to a more accurate predictive power. Such integrated approaches have been successfully applied to study the antioxidant properties of amino-substituted benzamide derivatives and to develop new benzamides as enzyme inhibitors. acs.orgnih.govmdpi.com
Q & A
Q. What are the optimal synthetic routes for preparing 3-bromo-N-(pyridin-4-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via a condensation reaction between 3-bromobenzoyl chloride and 4-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
- Dissolving 4-(aminomethyl)pyridine in dichloromethane (DCM) and cooling to 0°C.
- Dropwise addition of 3-bromobenzoyl chloride, followed by stirring at room temperature for 12–24 hours.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and solvent choice (DCM or THF) to improve yields (>75%) .
Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the pyridin-4-ylmethyl group (δ 8.5–8.7 ppm for pyridine protons) and benzamide backbone (δ 7.3–8.1 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 319.02 (M+H).
- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves bond angles and dihedral angles (e.g., pyridine-benzamide dihedral angle ~75°) .
Q. How can researchers assess the biological activity of this compound, given its structural similarity to pharmacologically active analogs?
- Methodological Answer :
- In Vitro Assays : Screen against enzyme targets (e.g., kinases) or receptors using fluorescence polarization or ELISA.
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., bromine position, pyridine methylation) and compare IC values.
- Molecular Docking : Use software like AutoDock to predict binding modes to targets (e.g., ATP-binding pockets) .
Advanced Research Questions
Q. What crystallographic challenges arise when analyzing this compound, and how can they be resolved?
- Methodological Answer :
- Disorder Handling : Bromine atoms may exhibit positional disorder; refine using SHELXL with anisotropic displacement parameters.
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H⋯O, C–H⋯Br) via Mercury software. For example, water-mediated ladder-type networks are common in hydrates .
Q. How can contradictory data on bioactivity between similar brominated benzamide derivatives be systematically addressed?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, solvent (DMSO concentration ≤0.1%), and incubation time.
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
Q. What strategies are effective for probing the compound’s reactivity in functionalization reactions (e.g., Suzuki coupling)?
- Methodological Answer :
- Bromine Substitution : Perform palladium-catalyzed cross-coupling with arylboronic acids (Pd(PPh), NaCO, DME/HO, 80°C). Monitor via TLC.
- Protection/Deprotection : Protect the amide with Boc anhydride before lithiation to avoid side reactions .
Q. How does the pyridin-4-ylmethyl group influence the compound’s conformational flexibility and target binding?
- Methodological Answer :
- Conformational Analysis : Use density functional theory (DFT) calculations (B3LYP/6-31G*) to model rotamer populations.
- Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bonding motifs (e.g., pyridine N as a hydrogen-bond acceptor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
